Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)-
Description
Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)-, is a piperidine derivative bearing a 4-tert-butylbenzoyl substituent. This compound is structurally related to the antihistamine drug terfenadine (α-[4-(1,1-dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol), where it serves as a metabolic intermediate or degradation product . Terfenadine is metabolized via cytochrome P-450 3A4 (CYP3A4) into two primary metabolites: 4-(hydroxydiphenylmethyl)-piperidine and a carboxylic acid derivative . The tert-butyl group enhances lipophilicity, influencing membrane permeability and metabolic stability.
Properties
CAS No. |
59746-67-7 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H23NO/c1-16(2,3)14-9-7-13(8-10-14)15(18)17-11-5-4-6-12-17/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
QXUQNZDBDBUCLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
Scientific Research Applications
Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- has found applications in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: Piperidine derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 1-(2-Chlorobenzoyl)piperidine (CAS 22342-21-8)
- Structure : Substitution of the tert-butyl group with a chlorine atom at the ortho position of the benzoyl ring.
- Impact : The electronegative chlorine atom increases polarity, reducing lipophilicity compared to the tert-butyl analogue. This may alter binding affinity to histamine receptors and metabolic pathways .
b) 1-[4-(Imidazol-1-yl)benzoyl]piperidine Derivatives
- Structure : Replacement of tert-butyl with an imidazole ring at the para position.
- For example, antiarrhythmic activity is observed due to imidazole’s role in modulating ion channels .
- Metabolism : Likely undergoes CYP-mediated oxidation, but specific pathways are uncharacterized.
Pharmacologically Active Analogues
a) Terfenadine Carboxylic Acid Metabolite
- Structure : Oxidation of the tert-butyl methyl group to a carboxylic acid.
- Activity : Retains antihistaminic activity and contributes to terfenadine’s efficacy in vivo .
- Pharmacokinetics : Increased water solubility compared to the parent compound, facilitating renal excretion .
b) Fenpropidin (1-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]piperidine)
- Structure : Incorporates a methylpropyl linker and tert-butylphenyl group.
- Applications: Used as a fungicide, demonstrating structural versatility of tert-butyl-piperidine derivatives in non-therapeutic roles .
- Metabolism: Limited data, but tert-butyl likely slows degradation, enhancing environmental persistence.
a) 1-Acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]
- Structure: Spirocyclic piperidine fused with a quinoline ring.
- Synthesis : Prepared via acylation of 1-benzyl-4-piperidone, yielding solid or oily products with moderate molecular ion intensity in GC-MS .
- Activity : Unreported for therapeutic use but highlights synthetic flexibility of piperidine derivatives.
b) Piperidine, 1-[3-[3-[4-(1,1-dimethylethyl)phenoxy]propoxy]propyl]-3-methyl-, ethanedioate
- Structure : Ethanedioate salt with extended alkoxy chains.
Pharmacokinetic and Metabolic Comparisons
Q & A
Q. What are the established synthetic routes for Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)-, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Acylation : Introducing the benzoyl group via Friedel-Crafts acylation using a tert-butyl-substituted benzene derivative.
- Piperidine functionalization : Coupling the acylated intermediate with a piperidine ring using nucleophilic substitution or transition-metal catalysis (e.g., palladium-mediated cross-coupling) .
- Purification : Column chromatography or recrystallization to isolate the product. Optimization may involve adjusting catalyst loading (e.g., Pd/C for hydrogenation) or solvent polarity to improve yield .
Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and stereochemistry. IR identifies functional groups (e.g., carbonyl stretching at ~1680 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₇NO₂: 302.2115). Low-intensity molecular ions in GC-MS may necessitate complementary methods like LC-MS .
- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing .
Q. What are the primary applications of this compound in medicinal chemistry?
Piperidine derivatives are explored for:
- Receptor binding : As a scaffold for CNS-targeting agents due to piperidine’s bioisosteric similarity to endogenous amines.
- Enzyme inhibition : The tert-butyl group enhances lipophilicity, improving membrane permeability in assays targeting enzymes like kinases or proteases .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case study : Discrepancies in mass spectra (e.g., weak molecular ions in GC-MS) may arise from thermal decomposition. Use softer ionization methods (ESI-MS) or hyphenated techniques (LC-NMR) to confirm intact molecular ions .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. What methodologies are recommended for analyzing impurities in synthetic batches of this compound?
- HPLC with UV/ELSD detection : Use a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to separate impurities. Reference standards for common by-products (e.g., tert-butylbenzene derivatives) are critical .
- Stability studies : Accelerated degradation under heat, light, or humidity identifies labile functional groups (e.g., hydrolysis of the benzoyl moiety) .
Q. How does the tert-butyl group influence the compound’s physicochemical properties and biological activity?
Q. What are the best practices for handling this compound to ensure safety and stability?
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the piperidine ring.
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal exposure) .
Methodological Challenges and Solutions
Q. How can researchers design experiments to study metabolic pathways of this compound?
Q. What strategies address low yields in the final coupling step of the synthesis?
Q. How can computational tools predict the compound’s interaction with biological targets?
- Docking studies : Use software like AutoDock Vina to model binding to GPCRs or ion channels. Validate with mutagenesis (e.g., alanine scanning of key residues) .
- MD simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments .
Regulatory and Compliance Considerations
Q. What regulatory guidelines apply to agrochemical research involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
